7-(3-Bromophenyl)-7-oxoheptanoic acid
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Overview
Description
7-(3-Bromophenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a bromophenyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Bromophenyl)-7-oxoheptanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzene and heptanoic acid.
Bromination: The bromination of benzene is carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Friedel-Crafts Acylation: The brominated benzene undergoes Friedel-Crafts acylation with heptanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of benzene using bromine and a suitable catalyst.
Acylation: The acylation step is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 7-(3-Bromophenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 7-(3-Bromophenyl)-heptanoic acid.
Reduction: 7-(3-Bromophenyl)-7-hydroxyheptanoic acid.
Substitution: 7-(3-Hydroxyphenyl)-7-oxoheptanoic acid.
Scientific Research Applications
7-(3-Bromophenyl)-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(3-Bromophenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects.
Comparison with Similar Compounds
7-(4-Bromophenyl)-7-oxoheptanoic acid: Similar structure but with the bromine atom at the para position.
7-(3-Chlorophenyl)-7-oxoheptanoic acid: Chlorine atom instead of bromine.
7-(3-Methylphenyl)-7-oxoheptanoic acid: Methyl group instead of bromine.
Uniqueness: 7-(3-Bromophenyl)-7-oxoheptanoic acid is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
7-(3-bromophenyl)-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-6-4-5-10(9-11)12(15)7-2-1-3-8-13(16)17/h4-6,9H,1-3,7-8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRDHEMFAOLDFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645260 |
Source
|
Record name | 7-(3-Bromophenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-89-8 |
Source
|
Record name | 7-(3-Bromophenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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